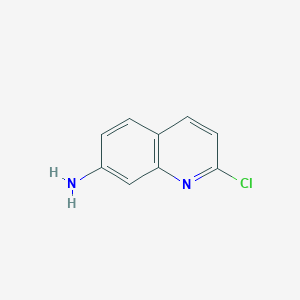

2-Chloroquinolin-7-amine

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural and functional diversity making them indispensable in numerous scientific fields. openmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are abundant in nature, forming the core of many essential biological molecules like alkaloids, vitamins, hormones, and antibiotics. mdpi.comrsc.orgnih.gov In medicinal chemistry, nitrogen heterocycles are of paramount importance, with reports indicating that approximately 60-75% of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic moiety. openmedicinalchemistryjournal.commdpi.comrsc.orgnih.gov Their prevalence is attributed to their ability to mimic natural metabolites and engage in crucial biological interactions, such as hydrogen bonding with DNA and proteins, which is a key factor in their therapeutic effects. mdpi.comrsc.orgnih.gov The versatility of these compounds also extends to materials science, where they are utilized as corrosion inhibitors, polymers, dyes, and agrochemicals. openmedicinalchemistryjournal.com The ability to modify the heterocyclic ring structure allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making them a primary focus of research and development. mdpi.com

The Quinoline (B57606) Nucleus: A Privileged Scaffold in Modern Drug Discovery and Materials Science

Among the vast array of nitrogen-containing heterocycles, the quinoline nucleus holds a special status as a "privileged scaffold." This term refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. tandfonline.comresearchgate.net Quinoline, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a versatile building block in both medicinal chemistry and materials science. numberanalytics.comorientjchem.orgscispace.com Its unique structural features and the flexibility to introduce various functional groups allow for the design of a wide range of bioactive compounds. orientjchem.orgscispace.com

In drug discovery, the quinoline scaffold is a key component in numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents. researchgate.netnumberanalytics.comorientjchem.org For instance, the renowned antimalarial drug chloroquine (B1663885) is based on the quinoline structure. numberanalytics.comijsrtjournal.com The ability to modify the quinoline ring system has been extensively explored to enhance pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles. orientjchem.org In the realm of materials science, quinoline derivatives are investigated for their potential in developing conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and as catalysts in various chemical reactions. numberanalytics.com

Structural Overview and Research Context of Halogenated Aminoquinolines

Halogenated aminoquinolines are a significant subclass of quinoline derivatives characterized by the presence of one or more halogen atoms (F, Cl, Br, I) and an amino group attached to the quinoline ring. The position and nature of these substituents can profoundly influence the molecule's chemical reactivity and biological activity. For instance, the introduction of a chlorine atom at the C7 position and an amino group at the C4 position is a hallmark of several antimalarial drugs. future-science.com

The synthesis of halogenated aminoquinolines has been an active area of research, driven by the need for new therapeutic agents and functional materials. researchgate.netresearchgate.netmdpi.comrsc.org The 8-aminoquinoline (B160924) moiety, in particular, has been recognized as a powerful directing group in C-H bond activation and functionalization reactions, enabling the synthesis of complex substituted quinolines. researchgate.netrsc.org Research often focuses on developing regioselective halogenation methods to introduce halogens at specific positions on the quinoline ring, thereby allowing for the systematic exploration of structure-activity relationships. researchgate.netmdpi.com

Scope and Objectives of Academic Research on 2-Chloroquinolin-7-amine

Academic research on the specific compound This compound is situated within the broader context of exploring novel halogenated aminoquinolines. The primary objectives of such research typically encompass several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. This includes the thorough characterization of these compounds using modern analytical techniques to confirm their structure and purity.

Chemical Reactivity: Investigating the reactivity of the chloro and amino functional groups to understand how the molecule can be further modified. The chlorine atom at the 2-position is a potential site for nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. vulcanchem.com

Medicinal Chemistry Applications: Using this compound as a building block for the synthesis of new compounds with potential therapeutic activities. This involves designing and creating libraries of derivatives to be screened against various biological targets.

Materials Science Potential: Exploring the use of this compound in the development of new materials, leveraging the electronic and structural properties of the quinoline scaffold.

Structural and Computational Analysis: Employing techniques like X-ray crystallography and computational modeling to understand the three-dimensional structure, electronic properties, and potential interactions of this compound with biological molecules. rjptonline.orgresearchgate.net

The study of this compound contributes to the fundamental understanding of halogenated aminoquinoline chemistry and provides a platform for the discovery of new molecules with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQKZADTKDATBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloroquinolin 7 Amine

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds. semanticscholar.org Over the years, several named reactions have been developed to construct this bicyclic heterocycle, each offering a unique pathway from different starting materials. These classical methods, though discovered in the late 19th century, remain cornerstones of heterocyclic chemistry. iipseries.orgorganicreactions.org

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and efficient method for generating quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a second carbonyl compound that contains a reactive α-methylene group. organicreactions.orgwikipedia.orgorganic-chemistry.org The process is typically catalyzed by either an acid or a base, such as sodium hydroxide, and proceeds via an initial condensation followed by a cyclodehydration step. organicreactions.orgjk-sci.com This method is particularly valuable for creating polysubstituted quinolines. nih.gov Various catalysts, including trifluoroacetic acid, iodine, Lewis acids, and more recently, nanocatalysts and metal-organic frameworks, have been employed to improve reaction efficiency and sustainability. nih.govwikipedia.org

Skraup and Doebner–von Miller Reactions

The Skraup synthesis is one of the oldest and most fundamental methods for producing the parent quinoline ring. nih.gov In its archetypal form, the reaction involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to yield quinoline. iipseries.orgpharmaguideline.com While effective, the reaction is known for being vigorous. wikipedia.org

A significant modification of this process is the Doebner–von Miller reaction. wikipedia.org This reaction is more versatile, utilizing α,β-unsaturated aldehydes or ketones in place of glycerol to react with anilines under acidic conditions. nih.govsynarchive.com This approach allows for the synthesis of quinolines with substituents on the heterocyclic ring. nih.gov The reaction is believed to proceed via a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Pfitzinger and Conrad–Limpach Syntheses

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from readily available starting materials. wikipedia.orgresearchgate.net The synthesis involves the reaction of isatin with a carbonyl compound in the presence of a strong base. wikipedia.orgijsr.net The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the ketone or aldehyde, cyclizes, and dehydrates to form the final quinoline-4-carboxylic acid product. wikipedia.org

The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction's outcome is notably dependent on the reaction temperature. At lower temperatures, under kinetic control, the aniline attacks the keto group, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline (which exists predominantly in the 4-quinolone tautomeric form). wikipedia.orgquimicaorganica.orgsynarchive.com At higher temperatures (around 140 °C), under thermodynamic control, the reaction favors the formation of a β-keto acid anilide, which then cyclizes to yield a 2-hydroxyquinoline (2-quinolone). This high-temperature variant is often referred to as the Knorr quinoline synthesis. wikipedia.org

| Reaction Name | Key Reactants | Primary Product Type | Reference |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines | wikipedia.orgorganic-chemistry.org |

| Skraup Reaction | Aniline + Glycerol + Oxidizing Agent | Unsubstituted Quinoline | iipseries.orgwikipedia.org |

| Doebner–von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | Substituted Quinolines | nih.govwikipedia.org |

| Pfitzinger Reaction | Isatin + Carbonyl Compound + Base | Quinoline-4-carboxylic Acids | wikipedia.orgresearchgate.net |

| Conrad–Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines | wikipedia.orgsynarchive.com |

Regioselective Functionalization of the Quinoline Nucleus

To arrive at the target structure of 2-Chloroquinolin-7-amine, the pre-formed quinoline core must be selectively functionalized at two distinct positions. This requires precise control over the introduction of a chlorine atom at the C2 position and an amine group at the C7 position.

Introduction of Chlorine at the C2 Position

The C2 position of the quinoline ring is susceptible to nucleophilic substitution, making the introduction of a chlorine atom a key strategic step. acs.org A prevalent and well-established method for this transformation is the chlorination of the corresponding 2(1H)-quinolinone (or 2-hydroxyquinoline). This is typically achieved by treating the quinolinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions. acs.orgacs.org Phosphorus pentachloride can also be utilized for this purpose. nih.gov

More contemporary methods have also been developed. One novel approach involves the reaction of 2-vinylanilines with diphosgene in an acetonitrile solvent. acs.orgacs.org This reaction proceeds through the in-situ formation of a phenyl isocyanate, subsequent quinoline ring formation, and finally, chlorination at the C2 position, offering a direct route to 2-chloroquinolines from different starting materials. acs.orgfigshare.com Additionally, the regioselective C2-chlorination of quinoline N-oxides using a system of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) has been reported as an efficient method. researchgate.net

Introduction of Amine at the C7 Position

The introduction of an amino group at the C7 position of the quinoline nucleus is a critical step in the synthesis of many biologically active molecules, including antimalarial agents. nih.govjohnshopkins.edu Direct amination at the C7 position via C-H activation is challenging, though some rhodium-catalyzed methods have been reported where a directing group at C8 facilitates functionalization at the less reactive C7 position. mdpi.com

A more common and versatile strategy involves a two-step sequence: introduction of a halogen at the C7 position, followed by a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For instance, starting with a 7-haloquinoline (e.g., 7-chloro, 7-bromo, or 7-iodo-quinoline), the amino group can be installed. researchgate.net Metal-catalyzed coupling reactions such as the Ullmann, Suzuki, and Negishi reactions are powerful tools for forming new bonds at the 7-position. nih.govacs.org Specifically for amination, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for forming a C-N bond between an aryl halide (the 7-haloquinoline) and an amine. This approach allows for the introduction of a wide variety of primary and secondary amines at the C7 position with high efficiency and functional group tolerance.

| Functionalization | Common Precursor | Key Reagents/Reaction | Reference |

| C2-Chlorination | 2(1H)-Quinolinone | POCl₃ or PCl₅ | acs.orgnih.gov |

| C2-Chlorination | 2-Vinylaniline | Diphosgene, CH₃CN | acs.orgacs.org |

| C2-Chlorination | Quinoline N-oxide | PPh₃, Cl₃CCN | researchgate.net |

| C7-Amination | 7-Haloquinoline | Amine, Pd-catalyst (e.g., Buchwald-Hartwig amination) | nih.govacs.org |

Targeted Synthesis of this compound

The targeted synthesis of this compound requires regioselective methods that allow for the precise installation of both the chloro and amine functionalities onto the quinoline core. The following sections outline key strategies that can be employed to achieve this specific substitution pattern.

Strategies Involving Nucleophilic Aromatic Substitution on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aminoquinolines from halogenated precursors. researchgate.netacs.orgresearchgate.net The strategy for synthesizing this compound via SNAr would typically involve a dihalogenated quinoline, such as 2,7-dichloroquinoline, as the starting material. The success of this approach hinges on the differential reactivity of the halogen atoms at the C2 and C7 positions, which allows for selective substitution.

The quinoline ring is an electron-poor aromatic system due to the inductive effect of the ring nitrogen, which particularly activates the C2 and C4 positions towards nucleophilic attack. tandfonline.com This inherent reactivity difference is crucial for regioselectivity. In the case of 4,7-dichloroquinoline, nucleophilic substitution preferentially occurs at the C4 position. tandfonline.comtandfonline.comfuture-science.com For a 2,7-dichloroquinoline precursor, the chlorine at the C2 position is generally more susceptible to displacement by a nucleophile than the chlorine at the C7 position. Therefore, a direct amination of 2,7-dichloroquinoline would likely yield the undesired 2-amino-7-chloroquinoline isomer.

To achieve the target this compound, a more nuanced approach is required, such as a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination). These catalytic systems can exhibit different selectivity rules compared to uncatalyzed SNAr reactions, potentially favoring substitution at the C7 position under specific ligand and reaction conditions. Studies on the Pd-catalyzed amination of various isomeric dichloroquinolines have shown that the choice of phosphine (B1218219) ligand (e.g., BINAP or DavePhos) and the steric hindrance of the amine nucleophile are critical factors in controlling the reaction's outcome. researchgate.netmdpi.comnih.gov By carefully optimizing these parameters, selective monoamination at the C7 position of 2,7-dichloroquinoline could be achieved, preserving the chloro group at the C2 position.

Table 1: Comparison of Conditions for Nucleophilic Substitution on Dichloroquinolines

| Precursor | Reaction Type | Key Conditions | Primary Product | Selectivity Note | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Uncatalyzed SNAr | Amine nucleophile, heat (conventional or ultrasound) | 4-Amino-7-chloroquinoline | Highly selective for C4 due to electronic activation by ring nitrogen. | tandfonline.comtandfonline.com |

| 2,8-Dichloroquinoline | Pd-catalyzed Amination | Pd(dba)₂, BINAP ligand, NaOtBu | 2-Amino-8-chloroquinoline | Selective substitution of the more reactive C2 chlorine. | researchgate.netmdpi.com |

| 4,7-Dichloroquinoline | Pd-catalyzed Amination | Pd(dba)₂, BINAP/DavePhos ligand, NaOtBu | 4-Amino-7-chloroquinoline | Selective for C4. DavePhos may be required for sterically hindered amines. | researchgate.netmdpi.com |

| 2,7-Dichloroquinoline (Hypothetical) | Pd-catalyzed Amination | Optimized Pd catalyst, ligand, and base | 2-Chloro-7-aminoquinoline | Requires conditions that override the intrinsic higher reactivity of C2, possibly through catalyst-ligand control. | researchgate.net |

Multi-Component Reactions for Aminoquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, adhering to the principles of atom economy and procedural simplicity. nih.govbeilstein-journals.org Several named MCRs, such as the Friedländer, Doebner-von Miller, or Combes reactions, can be adapted for the synthesis of the quinoline core.

For the specific synthesis of a 7-aminoquinoline derivative, a particularly relevant approach is the catalyst-free condensation of m-phenylenediamine with a suitable 1,3-dicarbonyl compound. nih.gov Research has shown that using unsymmetric 1,3-diketones containing a strong electron-withdrawing group, such as a trifluoromethyl group, can direct the cyclization to selectively produce 7-aminoquinolines in high yields. nih.gov To synthesize this compound using this strategy, one would require a β-ketoester or a similar 1,3-dicarbonyl equivalent that incorporates a chlorine atom or a precursor group at the appropriate position to form the 2-chloro substituent upon cyclization. This approach offers a convergent and efficient route to the target molecule, avoiding the need for pre-functionalized aromatic precursors and harsh catalysts. nih.gov

Palladium-Catalyzed C-H Functionalization Routes to Quinoline Derivatives

Direct C-H functionalization represents a modern and powerful tool in organic synthesis, enabling the formation of C-N bonds by directly converting a C-H bond, thus avoiding the need for pre-halogenated substrates. Palladium-catalyzed C-H amination has emerged as a key method for this transformation. rsc.orgnih.gov

While the amination of dichloroquinolines is technically a C-X coupling, the principles of palladium catalysis can be extended to direct C-H amination. mdpi.com A hypothetical route to this compound could start with 2-chloroquinoline (B121035). A palladium catalyst could then be used to selectively activate the C-H bond at the 7-position for amination with a suitable nitrogen source, such as an O-benzoylhydroxylamine. rsc.org This approach is highly atom-economical and streamlines the synthetic sequence by reducing the number of steps required to introduce the necessary functional groups. The development of such a process would depend on achieving high regioselectivity, directing the amination to the C7-H bond over other C-H bonds on the quinoline ring.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. nih.govyale.eduacs.orgsigmaaldrich.com The synthesis of this compound and its analogues can be made more environmentally friendly by focusing on aspects such as energy efficiency, waste reduction, and the use of safer and renewable materials. ijpsjournal.com

Solvent-Free and Microwave-Assisted Protocols

A significant advancement in green synthesis is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. nih.govacs.orgfrontiersin.org The SNAr reaction to form aminoquinolines is particularly amenable to this technique. For instance, the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline has been achieved in as little as 20-30 minutes with yields of 80-95% under microwave irradiation. researchgate.net This protocol could be adapted for the synthesis of this compound, significantly reducing energy consumption and potentially minimizing side-product formation.

Solvent-free, or neat, reaction conditions represent another key green chemistry strategy. By eliminating the solvent, this approach reduces waste, cost, and the hazards associated with volatile organic compounds. Several nanocatalyzed syntheses of quinoline derivatives have been successfully performed under solvent-free conditions, often in conjunction with microwave heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aminoquinoline Analogues

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| SNAr on 4,7-dichloroquinoline | Conventional | > 7 hours | Moderate to Good | nih.gov |

| SNAr on 4,7-dichloroquinoline | Microwave | 20-30 minutes | 80-95% | researchgate.net |

| Cyclocondensation for Quinazolinones | Conventional | 30 hours | 55% | frontiersin.org |

| Cyclocondensation for Quinazolinones | Microwave | 1.5 hours | 78% | frontiersin.org |

| Heterocyclic Ring Formation | Conventional | 24 hours | 67% | nih.gov |

| Heterocyclic Ring Formation | Microwave | 10 minutes | 70% | nih.gov |

Sustainable Catalysis

The principle of catalysis is central to green chemistry, as catalysts offer pathways with lower activation energy and can be used in small amounts, reducing waste compared to stoichiometric reagents. yale.edu Sustainable catalysis focuses on using catalysts that are recyclable, non-toxic, and derived from abundant materials.

For quinoline synthesis, significant progress has been made in developing sustainable catalytic systems:

Nanocatalysts : Nanoparticle-based catalysts, such as those using iron oxide (Fe₃O₄) or nickel, offer high catalytic activity and can be easily separated from the reaction mixture (often magnetically) and reused multiple times without significant loss of activity. nih.govacs.org This recyclability is a major advantage for reducing waste and cost.

First-Row Transition Metals : There is a growing trend to replace expensive and rare noble metal catalysts (like palladium, rhodium, and iridium) with catalysts based on abundant, cheaper, and less toxic first-row transition metals such as copper or nickel. ijstr.org Copper-catalyzed dehydrogenative coupling reactions, for example, provide a sustainable route to substituted quinolines from readily available starting materials. ijstr.org Similarly, nickel catalysts have been used for the synthesis of 2-aminoquinolines. acs.org

Reusable Solid Acid Catalysts : Solid acid catalysts like Nafion NR50 have been employed for Friedländer quinoline synthesis under microwave conditions. mdpi.com These catalysts are easily recovered and reused, avoiding the need for corrosive liquid acids and simplifying product purification.

By adopting these advanced synthetic methodologies and green chemistry principles, the production of this compound and related compounds can be achieved with greater efficiency, selectivity, and environmental responsibility.

Mechanistic and Kinetic Investigations of Reactions Involving 2 Chloroquinolin 7 Amine

Reactivity of the C2-Chlorine Moiety.

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles and serves as a handle for transition metal-catalyzed bond formation. This reactivity is central to the elaboration of the 2-Chloroquinolin-7-amine core.

Nucleophilic Substitution Reactions.

The C2-chlorine atom of this compound is readily displaced by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the quinoline ring nitrogen, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr). In many chloroquinolines, the chlorine at position 2 is generally less reactive than a chlorine at position 4, but still undergoes substitution under appropriate conditions researchgate.netmdpi.com. These reactions are fundamental for introducing diverse functional groups at this position.

Common nucleophiles include amines, alcohols, and thiols. For instance, reactions with primary or secondary amines can lead to the formation of 2-aminoquinoline (B145021) derivatives. These reactions often proceed via a two-step mechanism involving an intermediate complex rsc.org. The presence of the amino group at the C7 position can influence the reactivity at C2, though detailed kinetic studies on this specific substitution pattern are not extensively documented in the provided results. The general mechanism for nucleophilic substitution can occur via either an SN1 or SN2 pathway, depending on the substrate and reaction conditions organic-chemistry.orgucsb.edu.

| Nucleophile | Conditions | Product Type |

| Primary/Secondary Amines | Heat, often in a polar solvent | 2-Amino-7-aminoquinolines |

| Alcohols (Alkoxides) | Basic conditions | 2-Alkoxy-7-aminoquinolines |

| Thiols (Thiolates) | Basic conditions | 2-Thioether-7-aminoquinolines |

| Azide | DMF | 2-Azido-7-aminoquinolines |

This table represents generalized outcomes for nucleophilic substitution on chloroquinolines.

Palladium-Catalyzed Cross-Coupling Reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro position of quinolines is a suitable electrophilic partner for these transformations mdpi.com. Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is frequently employed. While it's often stated that primary amines can be problematic in these reactions, successful couplings with substrates bearing amino groups have been reported using specific catalyst systems acs.org. For chloroquinolines, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] have proven effective acs.org. The regioselectivity of such reactions is a key consideration in polyhalogenated systems, though for this compound, the reaction is expected to occur selectively at the C2 position nih.govnih.gov.

| Coupling Reaction | Reagent | Catalyst/Ligand (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-Aryl-7-aminoquinoline |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | 2-Alkenyl-7-aminoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-7-aminoquinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand | 2,7-Diaminoquinoline derivative |

This table illustrates common palladium-catalyzed reactions applicable to chloroquinolines.

Reactivity of the C7-Amine Moiety.

The C7-amine group of this compound behaves as a typical aromatic primary amine, enabling a range of classical transformations to modify this part of the molecule.

Acylation and Sulfonylation Reactions.

The primary amine at the C7 position can be readily acylated or sulfonated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (HCl). This functionalization is a common strategy to produce amide and sulfonamide derivatives, which are prevalent motifs in medicinal chemistry. The nucleophilicity of the amine is key to these transformations.

Diazotization and Subsequent Transformations.

The conversion of the C7-primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry byjus.com. This is achieved by treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) byjus.comorganic-chemistry.org.

The resulting 2-chloroquinoline-7-diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide array of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction mnstate.edu. This allows for the introduction of various substituents at the C7 position that are not easily installed by other means.

Examples of Subsequent Transformations:

Sandmeyer Reaction:

With CuCl → 2,7-Dichloroquinoline

With CuBr → 2-Chloro-7-bromoquinoline

With CuCN → 2-Chloroquinoline-7-carbonitrile

Schiemann Reaction: With HBF₄ or HPF₆, followed by heating, yields 2-chloro-7-fluoroquinoline.

Hydrolysis: Heating in aqueous acid yields 2-chloroquinolin-7-ol.

Reduction: With reagents like hypophosphorous acid (H₃PO₂), the diazonium group is replaced by hydrogen, yielding 2-chloroquinoline (B121035) mnstate.edu.

Condensation Reactions with Carbonyl Compounds.

The C7-amine group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases wikipedia.org. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule wikipedia.org. The formation of the imine C=N bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. This reaction is a fundamental method for constructing larger molecular frameworks from the this compound building block rsc.orgresearchgate.netnih.gov.

| Carbonyl Compound | Conditions | Product |

| Aldehyde (R-CHO) | Acid catalyst, heat | (E)-N-(2-chloroquinolin-7-yl)methanimine derivative |

| Ketone (R₂C=O) | Acid catalyst, heat | (E)-N-(2-chloroquinolin-7-yl)-1-arylethan-1-imine derivative |

This table provides examples of condensation reactions involving an aromatic amine.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is fundamentally governed by the electronic properties of the quinoline ring system, which is substituted with an electron-withdrawing chlorine atom at the 2-position and a strongly electron-donating amino group at the 7-position. These substituents exert significant influence on the regioselectivity of further chemical transformations.

In reactions involving nucleophilic attack, the chlorine atom at the C2 position is a facile leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring of the quinoline nucleus is inherently electron-deficient, which further activates the C2 and C4 positions towards nucleophilic attack. The presence of the chlorine atom at C2 makes it the primary site for substitution by a variety of nucleophiles, including amines, alcohols, and thiols. For instance, studies on related chloroquinolines have shown that the C2 and C4 positions are the most reactive sites for SNAr reactions tandfonline.com.

Conversely, for electrophilic aromatic substitution (EAS) reactions, the amino group at the C7 position plays a decisive role. The -NH2 group is a powerful activating group and an ortho, para-director. scispace.com This directing effect is a consequence of the resonance stabilization of the intermediates formed during electrophilic attack at these positions. youtube.comyoutube.com Therefore, electrophiles are expected to preferentially attack the C6 and C8 positions of the quinoline ring. The directing effects of these substituents are summarized in the table below.

| Reaction Type | Substituent | Position of Attack | Directing Influence |

| Nucleophilic Aromatic Substitution | 2-Chloro | C2 | Primary site for substitution |

| Electrophilic Aromatic Substitution | 7-Amine | C6 and C8 | ortho, para-directing |

Reaction Mechanism Elucidation through Kinetic Studies

The elucidation of reaction mechanisms for the derivatization of this compound can be inferred from studies on analogous systems, particularly concerning nucleophilic aromatic substitution. The SNAr mechanism is the most probable pathway for the substitution of the chlorine atom at the C2 position. This mechanism typically proceeds through a two-step addition-elimination sequence. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Kinetic studies on the reactions of 2-chloroquinolines with nucleophiles provide valuable insights into the reaction mechanism. For example, the kinetics of the reaction of 2-chloroquinoline with piperidine (B6355638) have been investigated in various solvents. researchgate.net Such studies typically reveal a second-order rate law, where the rate is dependent on the concentrations of both the chloroquinoline substrate and the nucleophile.

Rate = k[2-Chloroquinoline][Nucleophile]

The rate constant (k) is influenced by several factors, including the nature of the solvent, the nucleophilicity of the attacking species, and the presence of any catalytic species. For instance, hydroxylic solvents can enhance the reactivity of chloroquinolines through hydrogen-bonding interactions. researchgate.net While specific kinetic data for this compound is not available in the cited literature, the table below presents hypothetical kinetic data based on related systems to illustrate the expected trends.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Piperidine | Methanol | 50 | 1.5 x 10⁻⁴ |

| Piperidine | DMSO | 50 | 8.0 x 10⁻⁵ |

| Morpholine | Methanol | 50 | 9.0 x 10⁻⁵ |

| Morpholine | DMSO | 50 | 4.5 x 10⁻⁵ |

The presence of the amino group at the C7 position is expected to have a modest electronic influence on the rate of nucleophilic substitution at the C2 position. As an electron-donating group, it may slightly decrease the electrophilicity of the C2 carbon, potentially leading to a slower reaction rate compared to an unsubstituted 2-chloroquinoline. However, this effect is transmitted through the aromatic system and is likely to be less pronounced than the immediate electronic effects within the pyridine ring.

Advanced Spectroscopic and Structural Characterization of 2 Chloroquinolin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloroquinolin-7-amine, ¹H and ¹³C NMR would provide definitive information on the proton and carbon frameworks, respectively, while 2D NMR techniques would establish their connectivity.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the five aromatic protons on the quinoline (B57606) ring system and the two protons of the primary amine group.

The protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-5, H-6, and H-8) would each produce a distinct signal. The chemical shifts (δ) are influenced by the electron-withdrawing chloro group and the electron-donating amino group.

H-3 and H-4: These protons would likely appear as doublets due to coupling with each other. The presence of the adjacent chlorine atom at C-2 would shift the H-3 signal downfield.

H-5, H-6, H-8: The arrangement of these protons on the amino-substituted ring would lead to more complex splitting patterns. H-8, being adjacent to the nitrogen of the quinoline ring, and H-6, being ortho to the amino group, would show distinct chemical shifts. H-5 would likely appear as a doublet of doublets, coupling to both H-6 and the quinoline nitrogen's influence.

-NH₂ Protons: The primary amine protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.4 | d |

| H-4 | 7.9 - 8.1 | d |

| H-5 | 7.6 - 7.8 | d |

| H-6 | 6.8 - 7.0 | dd |

| H-8 | 7.0 - 7.2 | d |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are determined by the hybridization state and the electronic environment.

C-2: This carbon, directly bonded to both a chlorine atom and a nitrogen atom, is expected to be the most downfield (highest ppm) signal in the spectrum.

C-7: The carbon atom bearing the amino group would be significantly shielded (shifted upfield) compared to an unsubstituted aromatic carbon.

Quaternary Carbons (C-4a, C-8a): These carbons, which are part of the ring fusion, would typically show weaker signals than the protonated carbons.

Protonated Carbons (C-3, C-4, C-5, C-6, C-8): The chemical shifts of these carbons would be consistent with their positions in the substituted aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 115 - 117 |

| C-7 | 145 - 147 |

| C-8 | 110 - 112 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between H-3 and H-4, and among the H-5, H-6, and H-8 protons, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (H-3, H-4, H-5, H-6, H-8) to its corresponding carbon signal (C-3, C-4, C-5, C-6, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons and piecing together the molecular structure. For instance, the H-8 proton would show a correlation to the C-7 carbon, confirming the position of the amine group. Similarly, H-3 would show a correlation to the quaternary carbon C-4a.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide information about the functional groups present.

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of this compound would be dominated by vibrations characteristic of the primary aromatic amine and the substituted quinoline ring. wpmucdn.comorgchemboulder.com

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group.

Aromatic C-H Stretching: Signals for the stretching of C-H bonds on the aromatic ring would appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The quinoline ring would produce a series of characteristic sharp absorptions between 1400 and 1650 cm⁻¹ due to the stretching vibrations of the C=C and C=N bonds.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) would likely be observed in the 1250-1340 cm⁻¹ region. orgchemboulder.com

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound (Predicted values based on characteristic group frequencies)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| C=C and C=N Stretch | Quinoline Ring | 1400 - 1650 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| Aromatic C-N Stretch | Aryl-Amine | 1250 - 1340 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* transitions within the quinoline ring system. The positions of the absorption maxima (λ_max) are sensitive to the substituents on the ring.

The quinoline core itself exhibits strong absorptions. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) group would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted quinoline. The amino group, in particular, is a strong auxochrome that can significantly increase both the wavelength and the intensity of the absorption maxima. The spectrum would likely show multiple bands corresponding to different π→π* transitions within the conjugated system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Predicted values based on analogous structures)

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π→π* | ~230 - 250 |

| π→π* | ~270 - 290 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound and its derivatives, providing essential information on molecular weight and structural features. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of quinoline-based compounds, as they are effective for ionizing polar molecules. ESI typically produces protonated molecules, [M+H]⁺, which can then be subjected to further analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound and its synthesized derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

This capability is crucial for confirming the successful synthesis of a target compound and for characterizing unknown metabolites or degradation products. For example, in the analysis of newly synthesized quinoline-amide derivatives and halogenated natural products, HRMS is routinely used to verify their elemental formulas mdpi.comnih.gov. The exact mass of the protonated molecule [M+H]⁺ for this compound can be calculated and compared against the experimentally measured value to provide definitive structural confirmation mdpi.com.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Isotopes | ³⁵Cl, ³⁷Cl |

| Calculated Exact Mass [M+H]⁺ (for ³⁵Cl) | 179.03705 |

| Calculated Exact Mass [M+H]⁺ (for ³⁷Cl) | 181.03410 |

| Expected Isotopic Ratio (³⁵Cl/³⁷Cl) | Approx. 3:1 |

Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is a powerful tool for elucidating the structure of this compound and its derivatives. In an ESI-CID-MS² experiment, the protonated parent molecule, [M+H]⁺, is isolated and then fragmented by collision with an inert gas. The resulting product ions provide a structural fingerprint of the molecule.

The fragmentation patterns of quinoline derivatives can be complex but often involve characteristic losses and ring cleavages. Studies on related heterocyclic systems, such as pyridazino-quinolines, have shown fragmentation pathways that include the cleavage of substituents from the quinoline core. For instance, the loss of a phenylamino (B1219803) group or a methylamine (B109427) moiety has been observed nih.gov. In compounds containing a chlorine atom, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observed in the fragment ions containing the chlorine atom, which aids in spectral interpretation libretexts.org. The fragmentation of the quinoline ring itself can also occur, providing further structural details. Analysis of these specific fragmentation pathways allows for the differentiation of isomers and the precise structural characterization of novel derivatives researchgate.netresearchgate.net.

Table 2: Potential Fragmentation Pathways for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| 179.04 | Loss of HCl | 143.06 | HCl |

| 179.04 | Loss of NH₃ | 162.01 | NH₃ |

| 179.04 | Loss of HCN from quinoline ring | 152.02 | HCN |

| 143.06 | Loss of HCN | 116.05 | HCN |

Note: This table represents hypothetical fragmentation pathways based on common fragmentation behaviors of related compounds. Actual fragmentation would require experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, this technique provides unequivocal proof of structure, including the confirmation of stereochemistry and the detailed characterization of bond lengths, bond angles, and torsion angles.

Crystallographic studies on substituted quinolines have revealed key structural features that govern their molecular packing and intermolecular interactions nih.govchemmethod.com. The crystal structure of a 7-chloroquinoline (B30040) derivative, for example, was successfully determined, confirming its molecular geometry and enabling further analysis of its biological interactions researchgate.net.

Hydrogen Bonding: The amino group in this compound derivatives can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor, leading to the formation of extensive hydrogen-bonding networks.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, a common stabilizing interaction in aromatic systems.

Halogen Bonding: The chlorine atom can participate in halogen bonds, where it acts as an electrophilic region interacting with a nucleophile.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of the quinoline ring.

Analysis of these interactions provides insight into the solid-state properties of the material and can inform the design of new derivatives with specific physical or biological properties tandfonline.com.

Table 3: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Example Value |

| Compound | (E)-N'-(1-(7-chloroquinolin-4-yl)ethylidene)-4-methoxybenzohydrazide |

| Empirical Formula | C₁₉H₁₆ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.34 Å, b = 8.76 Å, c = 16.54 Å, β = 98.7° |

| Volume | 1768 ų |

| Z | 4 |

| Key Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: Data is illustrative and based on a representative structure from the literature to demonstrate typical parameters. Specific data for this compound or its direct derivatives would require dedicated crystallographic analysis.

Computational and Theoretical Investigations of 2 Chloroquinolin 7 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure of molecules. aps.org These methods are used to determine molecular geometries, reaction energies, and various electronic properties, offering a microscopic view of chemical processes.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying complex molecules. arxiv.orghust.edu.vn DFT calculations are employed to find the lowest energy arrangement of atoms in a molecule, a process known as geometry optimization. scm.com This optimization provides key structural parameters like bond lengths and bond angles.

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), have been shown to produce optimized molecular structures that are in good agreement with experimental data from X-ray diffraction (XRD). nih.govresearchgate.net For instance, in a study on 2-chloroquinoline-3-carboxaldehyde, the theoretically calculated bond distance for C2–Cl13 was 1.751 Å, which is very close to the experimentally determined value of 1.7519 Å. nih.gov Slight variations between theoretical (gas-phase) and experimental (solid-state) results are expected due to intermolecular interactions in the crystal lattice. nih.gov These calculations confirm the planar geometry of the quinoline ring system and provide precise data on the orientation of substituent groups.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a 2-Chloroquinoline (B121035) Derivative (2-chloroquinoline-3-carboxaldehyde)

| Parameter | Bond | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

|---|---|---|---|

| Bond Length | C2–Cl13 | 1.751 Å | 1.7519 Å |

| C-O | 1.206 Å | 1.206 Å | |

| C-C (range) | 1.375 - 1.487 Å | - | |

| C-H (range) | 1.083 - 1.112 Å | - |

Data derived from studies on 2-chloroquinoline-3-carboxaldehyde. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. nih.gov FMO analysis helps in understanding the charge transfer interactions occurring within the molecule and its potential reaction pathways. wikipedia.orgrjptonline.org

Several global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify the chemical behavior of a molecule.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The inverse of hardness, indicating ease of deformation. |

The Molecular Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov

The ESP surface uses a color scale to denote different potential regions:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms (like oxygen and nitrogen). researchgate.net

Blue: Regions of most positive potential, which are electron-deficient, are favorable for nucleophilic attack.

Green: Regions of zero or neutral potential.

For quinoline derivatives, ESP analysis can identify the electronegative nitrogen atom and oxygen atoms (if present) as centers of negative potential, while hydrogen atoms attached to the aromatic ring typically show positive potential. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in biological activity and crystal packing. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, stability, and interactions of molecules. mdpi.com

In the context of 2-Chloroquinolin-7-amine derivatives, MD simulations are particularly useful for investigating their interactions with biological macromolecules, such as proteins or DNA. researchgate.netjchemlett.com For example, simulations can be used to assess the stability of a ligand-protein complex formed during molecular docking studies. researchgate.netnih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound within the active site of the target protein. researchgate.netnih.gov These simulations provide insights into the dynamic behavior of the molecule, which is essential for drug design and understanding biological mechanisms. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, can be simulated by calculating the vibrational frequencies of the molecule. nih.gov The theoretical vibrational assignments, often scaled to correct for approximations in the computational method, generally show good agreement with experimental spectra. rjptonline.org This comparison helps in assigning specific vibrational modes to the observed spectral bands.

Similarly, electronic spectra, such as UV-Visible absorption, can be predicted using Time-Dependent DFT (TD-DFT). rjptonline.orgnih.gov This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. The analysis of these transitions provides information about the nature of the electronic excitations within the molecule. rjptonline.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a 2-Chloroquinoline Derivative

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | 3067 | - |

| C-N stretching | 1350 | - |

| C-Cl stretching | 621 | - |

Note: This table is illustrative of the type of data obtained from such studies. Specific values are for 2-chloroquinoline-3-carboxaldehyde. researchgate.net

Structure-Reactivity Relationships from Theoretical Models

Theoretical models provide a framework for establishing quantitative structure-reactivity relationships (QSRR), which correlate the chemical structure of a molecule with its reactivity. libretexts.org By analyzing the computational data obtained from DFT, FMO, and ESP analyses, a comprehensive understanding of the factors governing the reactivity of this compound and its derivatives can be achieved.

FMO Analysis: The HOMO-LUMO energy gap is a direct indicator of reactivity. nih.gov A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals on the molecule indicates the most probable sites for electrophilic and nucleophilic reactions, respectively. ucsb.edu

ESP Surface: The ESP map visually confirms the reactive sites. Negative potential regions (red) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. mdpi.com

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and the electrophilicity index provide quantitative measures of a molecule's stability and reactivity. mdpi.com For instance, a molecule with high chemical hardness and a low electrophilicity index is generally less reactive.

Based on a comprehensive review of the available scientific literature, there is no specific research focusing on the in silico design of derivatives of the compound This compound .

While computational and theoretical studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been conducted on various isomers and related compounds, such as 2-chloroquinoline and 7-chloroquinoline (B30040) derivatives, this body of research does not extend to the this compound scaffold itself. nih.govnih.govnih.govnih.gov

Studies on related chloroquinoline compounds have been aimed at designing and evaluating potential therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govresearchgate.netmdpi.com These investigations often involve creating 3D-QSAR models to understand the structural requirements for biological activity and to guide the design of more potent analogs. nih.govnih.gov However, the specific structural and electronic properties of this compound mean that findings from other chloroquinoline isomers cannot be directly extrapolated.

Therefore, the topic of in silico studies for the design of this compound derivatives remains an unexplored area in the currently available scientific literature.

Research Applications of 2 Chloroquinolin 7 Amine As a Synthetic Intermediate and Molecular Scaffold

Design and Synthesis of Novel Quinoline-Based Compounds for Medicinal Chemistry Research

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The chloro and amine groups on compounds like 2-Chloroquinolin-7-amine are particularly significant; the chlorine atom can be displaced via nucleophilic substitution, and the amine group can be acylated, alkylated, or used in condensation reactions. This dual functionality allows for the systematic synthesis of large libraries of compounds for biological screening.

For instance, research into novel quinoline derivatives has yielded compounds with potent antibacterial and antifungal activities. In one study, various 2-chloroquinoline (B121035) scaffolds were utilized in Ugi multicomponent reactions to synthesize diamide derivatives, some of which displayed significant antibacterial and antifungal effects. Similarly, novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and shown to be active against Escherichia coli and Staphylococcus aureus rsc.org. The development of antiprotozoal agents has also been a major focus, with novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine showing promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum nih.gov.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing a library of related compounds (analogs) and evaluating their effects, researchers can identify the key pharmacophores and auxophores responsible for potency and selectivity. For quinoline derivatives, SAR studies often explore how the type and position of substituents on the quinoline core influence activity.

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For example, in the development of fungicides and other pesticides, introducing electron-withdrawing groups like halogen atoms onto the quinoline ring has been shown to significantly enhance biological activity acs.org. SAR studies on quinoline derivatives as antiprion and antimalarial agents have revealed that the molecular targets for both activities may overlap, particularly for sulfonamide quinoline derivatives researchgate.net. This suggests that modifications improving antimalarial efficacy might also enhance antiprion activity. Research on quinazolinone-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9) also highlights the importance of substituent placement; modifications at positions 2 and 6 of the quinazolinone ring were performed to systematically improve inhibitory activity researchgate.net. These studies underscore the systematic approach of modifying the quinoline scaffold to optimize therapeutic potential.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. The resulting hybrid compound may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action that can help overcome drug resistance. The quinoline nucleus is an excellent scaffold for this approach due to its versatile chemistry and established biological importance.

This strategy has been successfully applied to create multi-target agents. For example, hybrids combining the 7-chloroquinoline (B30040) moiety with a benzimidazole scaffold have been synthesized and evaluated for their antitumor and antiplasmodial activities google.com. The goal of such hybrids is to merge the therapeutic actions of both pharmacophores to potentially overcome drug resistance and improve efficacy google.comrsc.org. Another approach involves linking 7-chloroquinoline with sulfonamides and acs.orgresearchgate.netnih.gov-triazole moieties, which has produced compounds with significant antimalarial activity against Plasmodium falciparum . The table below summarizes selected examples of quinoline-based hybrid molecules and their observed biological activities.

| Hybrid Structure | Linked Pharmacophore(s) | Target/Activity | Key Finding |

|---|---|---|---|

| 7-Chloroquinoline-Benzimidazole | Benzimidazole | Antitumor, Antiplasmodial | Compounds showed potent antiplasmodial activity at nanomolar concentrations and variable effects on cancer cell growth google.com. |

| 7-Chloroquinoline-Sulfonamide- acs.orgresearchgate.netnih.gov-Triazole | Sulfonamide, Triazole | Antimalarial | Hybrids demonstrated significant activity against Plasmodium falciparum with IC50 values in the low micromolar range . |

| 7-Chloroquinoline-Benzylamine | Benzylamine | Antibacterial | A hybrid with a p-bromophenyl substituent showed significant efficacy against Gram-positive bacteria with no toxicity to human red blood cells nih.gov. |

Contributions to Materials Science and Functional Materials Research

The quinoline scaffold is not only important in medicine but also in materials science. The fused aromatic ring system provides rigidity and specific electronic properties, making quinoline derivatives suitable for applications in organic electronics and coordination chemistry. The ability to functionalize the quinoline core allows for the fine-tuning of its photophysical and electrochemical properties, such as absorption, emission, and charge transport characteristics.

Quinoline and its derivatives are classical nitrogen-containing heterocycles that have found use in functional materials, electronics, and dyes researchgate.net. Their structure can lead them to act as electron acceptors, behaving as p-type semiconductors, which is a crucial property for organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics researchgate.net. Furthermore, the luminescence of some quinoline derivatives in the blue region of the spectrum makes them attractive candidates for use in organic light-emitting diodes (OLEDs) researchgate.net. The development of novel quinoline-based materials, such as quinolinoxazines, contributes to the creation of advanced polymers with specific properties like thermal stability and flame retardancy mdpi.com.

The nitrogen atom in the quinoline ring is a Lewis basic site, capable of coordinating with metal ions. This property makes quinoline derivatives excellent ligands in coordination chemistry. The resulting metal complexes have diverse applications, from catalysis to therapeutic agents.

This chelating ability is also harnessed in the development of chemical sensors. Quinoline-based fluorescent sensors have been designed for the selective and sensitive detection of various metal ions nanobioletters.com. The interaction between the quinoline ligand and a target metal ion can cause a measurable change in the fluorescence signal through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) nanobioletters.com. For example, novel quinoline derivatives have been successfully developed as highly selective fluorescent sensors for detecting Fe³⁺ and Zn²⁺ in biological and environmental samples rsc.orgnanobioletters.com. The versatility of the quinoline scaffold allows for the synthesis of receptors tailored to detect specific ions with high sensitivity nanobioletters.com.

Role in Agrochemical and Pesticide Research

The quinoline scaffold is a key structural motif in the discovery and development of modern pesticides. Its derivatives have been successfully commercialized as fungicides, insecticides, and nematicides. The structural versatility of the quinoline ring allows for the creation of compounds that can target a wide range of agricultural pests, often with novel mechanisms of action to combat resistance.

Quinoline derivatives form the basis of several commercial pesticides acs.org. For example, quinolinic acid, derived from the oxidation of quinoline, is a precursor to an herbicide wikipedia.org. Flometoquin is a novel insecticide with a phenoxy-quinoline structure that is effective against various thrips species researchgate.net. Research has shown that the biological activity of quinoline compounds in an agricultural context depends heavily on the type and placement of substituents on the ring acs.org. The introduction of halogen atoms, such as the chlorine in this compound, is a common strategy to enhance fungicidal, herbicidal, and insecticidal properties acs.org. The continued exploration of quinoline derivatives is a promising avenue for developing new and effective solutions for crop protection acs.orgnih.gov.

Catalysis and Reagent Development

The quinoline scaffold is a cornerstone in the design of specialized chemical agents and catalysts, owing to its rigid structure, electron-donating capabilities, and sites for versatile functionalization. Within this class of compounds, this compound emerges as a promising, albeit not yet extensively explored, building block for the development of novel catalysts and reagents. Its utility stems from the distinct reactivity of the chloro and amino substituents, which allow for tailored modifications to create molecules with specific catalytic or reactive properties.

The primary role of this compound in this context is as a molecular scaffold. The amine group at the 7-position can act as a coordination site for metal centers, forming the basis of new metal-based catalysts. Simultaneously, the chloro group at the 2-position provides a reactive handle for further chemical transformations, enabling the attachment of other functionalities that can modulate the electronic properties and steric environment of the resulting catalyst or reagent. This dual functionality allows for the construction of complex molecular architectures with potential applications in a range of chemical transformations.

Research into analogous amino-quinoline derivatives has demonstrated their effectiveness as ligands in various catalytic systems. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in the synthesis of biologically active alkaloids mdpi.com. These studies highlight the potential of the amino-quinoline framework to create chiral environments around a metal center, inducing enantioselectivity in chemical reactions. While direct studies on this compound are limited, the principles established with similar structures suggest its potential for development into a valuable ligand for asymmetric catalysis.

Furthermore, the amino group can be a precursor for the synthesis of more complex ligand systems, such as phosphino-amine (PN) ligands. These ligands are instrumental in discovering and optimizing catalysts for reactions like the hydrogen-borrowing alkylation of anilines, a process that forms carbon-nitrogen bonds with high atom economy scispace.com. The development of such catalysts often involves screening a library of ligands with varied electronic and steric properties to achieve the desired reactivity and selectivity. The this compound scaffold offers a platform for generating a diverse set of PN ligands through modification at the chloro position.

The chloro substituent at the 2-position is particularly amenable to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups that can fine-tune the properties of the resulting molecule. For example, palladium-catalyzed amination reactions have been successfully applied to dichloroquinolines to introduce new amino substituents researchgate.net. This methodology could be adapted to this compound to synthesize novel diaminoquinoline derivatives, which could serve as bidentate ligands for various metal catalysts.

The development of reagents based on the this compound scaffold can be envisioned through reactions that modify the amino group. For instance, the synthesis of acetophenone derivatives from the reaction of 4,7-dichloroquinoline with aminoacetophenones has been reported, leading to ligands that can form copper(II) complexes with potential antimalarial activity nih.gov. A similar approach with this compound could yield novel chelating agents or reagents with interesting biological or chemical properties.

The following tables outline hypothetical yet plausible applications of this compound in the development of catalysts and reagents, based on established reactions of similar quinoline derivatives.

Table 1: Hypothetical Synthesis of a Chiral Ligand Precursor from this compound

| Step | Reactant | Reagent/Catalyst | Product | Potential Application |

| 1 | This compound | Chiral Epoxide | Chiral Amino-alcohol | Precursor for chiral ligands |

| 2 | Chiral Amino-alcohol | Chlorodiphenylphosphine | Chiral Phosphino-aminoalcohol Ligand | Asymmetric catalysis |

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Reactions of this compound for Reagent Development

| Entry | Coupling Partner | Catalyst | Ligand | Product | Potential Use of Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | 2-Phenylquinolin-7-amine | Fluorescent probe scaffold |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ | BINAP | N-(4-methoxyphenyl)quinolin-2,7-diamine | Precursor for bioactive molecules |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | - | 2-(Trimethylsilylethynyl)quinolin-7-amine | Intermediate for functional materials |

While direct experimental data for this compound in these specific catalytic applications is not yet prevalent in the literature, the foundational chemistry of the quinoline ring system and its substituted analogues provides a strong basis for its potential as a valuable synthetic intermediate and molecular scaffold in the ongoing development of novel catalysts and reagents.

Q & A

Q. What in silico tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies for substitution reactions. Molecular electrostatic potential (MEP) maps identify electron-deficient sites prone to nucleophilic attack. Validate predictions with kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.